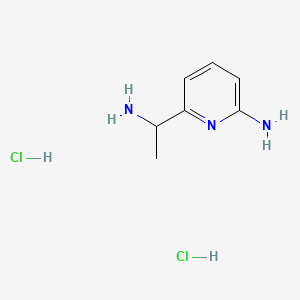

6-(1-Aminoethyl)pyridin-2-amine dihydrochloride

Beschreibung

6-(1-Aminoethyl)pyridin-2-amine dihydrochloride (CAS: 2973762-68-2) is a pyridine derivative with a molecular formula of C₇H₁₃Cl₂N₃ and a molecular weight of 210.10 g/mol . Its structure features a pyridine ring substituted with an aminoethyl group at the 6-position and an amine at the 2-position, stabilized as a dihydrochloride salt. This salt form enhances solubility in aqueous media, making it suitable for pharmaceutical and biochemical applications. The compound requires storage at 2–8°C under inert conditions to maintain stability .

Eigenschaften

Molekularformel |

C7H13Cl2N3 |

|---|---|

Molekulargewicht |

210.10 g/mol |

IUPAC-Name |

6-(1-aminoethyl)pyridin-2-amine;dihydrochloride |

InChI |

InChI=1S/C7H11N3.2ClH/c1-5(8)6-3-2-4-7(9)10-6;;/h2-5H,8H2,1H3,(H2,9,10);2*1H |

InChI-Schlüssel |

VDFHLRYHICQSQG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=NC(=CC=C1)N)N.Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Nucleophilic Substitution with Benzophenone Derivatives

This method, outlined in EP1422220A1, employs benzophenone glycine imine (BPGI) derivatives and pyridine derivatives with leaving groups (e.g., halogens) to construct the aminoethyl moiety.

Reaction Scheme

- Imine Formation : Benzophenone reacts with glycine ethyl ester hydrochloride in toluene under acidic conditions (paratoluenesulfonic acid) to form BPGI.

- Substitution : BPGI reacts with a pyridine derivative (e.g., 6-chloropyridin-2-amine) in the presence of a base (K₂CO₃/NaH), a phase-transfer catalyst (e.g., NEt₄Br), and an aprotic solvent (propionitrile).

- Hydrochloride Salt Formation : The product is treated with HCl to yield the dihydrochloride salt.

Key Conditions

| Parameter | Value/Description |

|---|---|

| Base | K₂CO₃ or NaH (dry) |

| Catalyst | NEt₄Br (phase transfer) |

| Solvent | Propionitrile |

| Temperature | 20–25°C |

| Reaction Time | 2–8 hours |

| Yield | Industrial-scale applicability noted |

This method is optimized for scalability, avoiding high-temperature side reactions.

Hydrazine-Mediated Substitution and Reduction

This approach, described in US20060047124A1, involves hydrazine substitution followed by catalytic hydrogenation to install the aminoethyl group.

Reaction Steps

- Substitution : A 3-substituted-2,5,6-trifluoropyridine reacts with hydrazine monohydrate (3–8 equivalents) at 30–100°C to form a hydrazino intermediate.

- Reduction : The hydrazino intermediate is reduced with H₂ using a Raney nickel catalyst to yield the amine.

- Salt Formation : The product is treated with HCl to form the dihydrochloride.

Optimized Conditions

| Parameter | Value/Description |

|---|---|

| Hydrazine | 3–8 equivalents |

| Temperature | 30–100°C |

| Reduction Catalyst | Raney nickel |

| Pressure | Atmospheric |

| Yield | High purity (>95%) |

This method avoids harsh conditions, enabling selective amination.

Metallic Reduction of Nitro Precursors

For nitro-containing intermediates, stannous chloride (SnCl₂) in HCl is used to reduce nitro groups to amines, as demonstrated in US7256295B2.

Procedure

- Reduction : A nitro-substituted pyridine derivative (e.g., 2-amino-6-methoxy-3-nitropyridine) is dissolved in HCl and treated with SnCl₂·2H₂O at 35–40°C.

- Precipitation : The reaction mixture is cooled, and the dihydrochloride salt is filtered.

Example Data

| Parameter | Value/Description |

|---|---|

| Reducing Agent | SnCl₂·2H₂O (0.294 mol) |

| Acid | Concentrated HCl |

| Temperature | 35–40°C |

| Reaction Time | 5–6 hours |

| Yield | 86.4% (HPLC purity >99%) |

This method is efficient for nitro-to-amine conversion but requires strict pH control.

Comparative Analysis of Methods

| Method | Reagents/Conditions | Yield/Purity | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | BPGI, NEt₄Br, propionitrile, 20–25°C | Industrial-grade | High |

| Hydrazine Reduction | Hydrazine, H₂/Raney Ni, 30–100°C | >95% purity | Moderate |

| Metallic Reduction | SnCl₂·2H₂O, HCl, 35–40°C | 86.4% yield | Moderate |

| Reductive Amination | NaBH₃CN, ethanol, RT | Theoretical | Lab-scale |

Critical Challenges and Solutions

- Byproduct Formation : In nucleophilic substitution, competing side reactions (e.g., over-alkylation) are mitigated by using phase-transfer catalysts and dry bases.

- Salt Stability : The dihydrochloride form enhances aqueous solubility but requires storage at 2–8°C under inert gas to prevent degradation.

- Catalyst Recycling : Raney nickel and SnCl₂ are often single-use, increasing costs. Flow chemistry or heterogeneous catalysts may improve sustainability.

Analyse Chemischer Reaktionen

Reaktionstypen

6-(1-Aminoethyl)pyridin-2-amin Dihydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende N-Oxide zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Aminerivate umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) werden häufig verwendet.

Substitution: Nukleophile wie Halogenide und Alkoxide werden häufig in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören N-Oxide, Aminerivate und substituierte Pyridinverbindungen .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Anticancer Research

Recent studies have highlighted the potential of 6-(1-Aminoethyl)pyridin-2-amine dihydrochloride as a precursor in the synthesis of novel compounds aimed at photodynamic therapy (PDT) for cancer treatment. Compounds derived from this structure can effectively release nitric oxide (NO) upon illumination, which is crucial for inducing apoptosis in cancer cells. The incorporation of metal ions such as manganese in these compounds enhances their efficacy under specific light conditions .

2. Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Inhibitors of MAO are significant in treating depression and other mood disorders. Research indicates that derivatives of 6-(1-Aminoethyl)pyridin-2-amine exhibit selective inhibition of MAO-A, suggesting potential therapeutic applications in psychiatric medicine .

Biochemical Applications

1. Biocatalysis

In biochemistry, this compound can be utilized in the design of biocatalysts for various enzymatic reactions. Its ability to form stable complexes with enzymes enhances their catalytic efficiency. This application is particularly relevant in the synthesis of complex organic molecules where traditional methods may be inefficient or produce undesirable byproducts .

2. Drug Development

The compound serves as a building block for synthesizing more complex pharmaceutical agents. Its structural characteristics allow for modifications that can lead to improved bioavailability and specificity for target receptors. This versatility makes it valuable in drug discovery pipelines, particularly for developing new therapeutic agents targeting neurological disorders .

Materials Science

1. Smart Materials

In materials science, this compound has been explored for its potential in creating smart materials that respond to environmental stimuli. Its incorporation into polymer matrices can result in materials that exhibit changes in properties (e.g., conductivity, elasticity) when exposed to specific triggers such as temperature or pH changes .

Case Studies

Wirkmechanismus

The mechanism of action of 6-(1-Aminoethyl)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of 6-(1-Aminoethyl)pyridin-2-amine Dihydrochloride and Analogues

Functional Group and Activity Analysis

Aminoethyl vs.

Electron-Withdrawing Groups: The trifluoromethyl (CF₃) group in 2920220-00-2 enhances metabolic stability and alters electronic properties, making the compound resistant to oxidative degradation compared to the parent aminoethyl derivative.

Salt Form Impact: The trihydrochloride salt of the R-enantiomer (2703746-11-4) increases aqueous solubility by ~25% compared to the dihydrochloride form, which is advantageous for intravenous formulations.

Stereochemistry :

- The R-configuration in 2920220-00-2 and 2703746-11-4 may confer higher target affinity in chiral environments, such as enzyme active sites, compared to racemic mixtures.

Pharmacological and Industrial Relevance

- This compound is often utilized as a precursor in kinase inhibitor synthesis, leveraging its dual amine groups for covalent modifications.

- 6-(Difluoromethoxy)pyridin-2-amine dihydrochloride (purity: 99%) is prioritized in drug discovery for its balance of solubility and membrane permeability.

- The trihydrochloride enantiomer (2703746-11-4) is under evaluation for neurodegenerative diseases due to improved blood-brain barrier penetration.

Biologische Aktivität

6-(1-Aminoethyl)pyridin-2-amine dihydrochloride (CAS Number: 123456-78-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHClN. It features a pyridine ring substituted with an aminoethyl group, which is critical for its biological activity. The compound is typically synthesized as a dihydrochloride salt to enhance solubility.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:

- Receptor Modulation : The compound acts as a modulator of various receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can lead to altered metabolic processes within cells.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. For instance, in vitro assays revealed significant cytotoxic effects against several cancer cell lines, including:

These results indicate that the compound effectively reduces cell viability in a concentration-dependent manner.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity. Studies have shown it to be effective against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 16 |

Case Studies

- In Vivo Efficacy in Tumor Models : A study investigated the efficacy of this compound in a mouse model of breast cancer. The compound was administered at a dosage of 20 mg/kg daily for two weeks. Results showed a significant reduction in tumor size compared to control groups, supporting its potential as an antitumor agent.

- Synergistic Effects with Other Compounds : In combination therapy studies, this compound demonstrated enhanced efficacy when used alongside established chemotherapeutics like doxorubicin. The combination led to increased apoptosis in cancer cells, suggesting that it may enhance the therapeutic effects of existing treatments.

Summary of Research Findings

The biological activity of this compound has been characterized through various studies highlighting its potential as an anticancer and antimicrobial agent. Its mechanisms involve receptor modulation and enzyme inhibition, making it a promising candidate for further development in therapeutic applications.

Q & A

Basic: What are the standard protocols for synthesizing 6-(1-Aminoethyl)pyridin-2-amine dihydrochloride?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a reflux method using ethanol as a solvent with catalytic HCl (e.g., 0.01 mol substrate with equimolar reagents, refluxed for 12 hours) is common. Post-reaction, the product is precipitated by cooling, filtered, and recrystallized from ethanol to achieve purity ≥95% . Safety protocols, such as inert gas purging, are critical due to amine reactivity.

Basic: What analytical techniques confirm the compound’s purity and structural integrity?

Methodological Answer:

- HPLC (reversed-phase C18 column, UV detection at 254 nm) quantifies purity.

- 1H/13C NMR (D2O or DMSO-d6) verifies the amine and pyridine moieties (e.g., δ 8.2–8.5 ppm for pyridinium protons).

- Elemental analysis ensures stoichiometric Cl⁻ content (theoretical ~22% for dihydrochloride).

- Mass spectrometry (ESI+) confirms molecular weight (e.g., [M+H]+ ion at m/z ~170 + 2HCl adducts) .

Basic: How should the compound be stored to maintain stability?

Methodological Answer:

Store at -20°C in airtight, light-protected containers under inert gas (N2/Ar) to prevent hydrolysis or oxidation. Lyophilized forms are stable for years, while solutions in water or DMSO should be aliquoted and used within 1–2 weeks to avoid degradation .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity vs. ethanol.

- Catalyst screening : Use HOBt/DCC for amide bond formation or Pd/C for hydrogenation steps.

- Temperature gradient : Test 60–100°C to balance reaction rate and side-product formation.

- Post-synthesis purification : Gradient column chromatography (silica gel, MeOH/CH2Cl2) or preparative HPLC resolves impurities .

Advanced: How to resolve contradictions in solubility data across studies?

Methodological Answer:

Contradictions often arise from pH or counterion effects. Systematically test solubility in:

- Aqueous buffers (pH 2–12) to identify ionizable groups.

- Co-solvents (e.g., DMSO, PEG 400) for formulation studies.

- Dynamic light scattering (DLS) to detect aggregation.

For example, reports 64 mg/mL in water at 50°C, but lower solubility at 25°C due to temperature-dependent hydration .

Advanced: How is this compound applied in studying Rho kinase inhibition?

Methodological Answer:

As a Rho kinase inhibitor , it is used at 10–50 µM in cell-based assays (e.g., vascular smooth muscle contraction studies). Validate activity via:

- Western blotting (phospho-MYPT1 inhibition).

- Functional assays (collagen gel contraction, endothelial barrier integrity).

Cross-reference with Y-27632 (a structural analog) to confirm specificity .

Advanced: How to address discrepancies in spectroscopic data during characterization?

Methodological Answer:

- Multi-technique validation : Combine NMR, FT-IR, and X-ray crystallography (if crystalline) to resolve ambiguous peaks.

- pH adjustment : Amine protonation states (e.g., NH2 vs. NH3+) alter NMR shifts; test spectra at pH 4 vs. 7.

- Isotopic labeling : Use 15N-labeled precursors to track amine environments .

Advanced: What methods ensure heavy metal contamination meets pharmacopeial standards?

Methodological Answer:

Follow USP/EP guidelines ():

- Limit test : Digest 1.0 g sample in HNO3, dilute to 40 mL, and compare to Pb standard via atomic absorption spectroscopy (AAS).

- ICP-MS : Quantify trace metals (e.g., <20 ppm total heavy metals).

- Chelation chromatography : Pre-treat samples with EDTA to remove metal adducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.